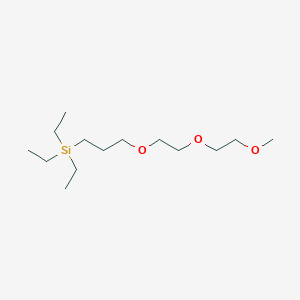
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: is a chemical compound with the molecular formula C15H24O indanes , which are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two butyl groups at positions 5 and 7, and a hydroxyl group at position 1 on the indane skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indanone derivatives. The reaction typically uses butyl chloride as the alkylating agent and aluminum chloride as the catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Grignard reaction . In this approach, 5,7-dibutylindanone is reacted with methylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as or .
Reduction: The compound can be reduced to form the corresponding hydrocarbon using and a .
Substitution: The butyl groups can be substituted with other alkyl or aryl groups using reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).
Major Products
Oxidation: 5,7-Dibutyl-2,3-dihydro-1H-inden-1-one.
Reduction: 5,7-Dibutylindane.
Substitution: Various substituted indanes depending on the substituent used.
科学的研究の応用
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butyl groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
類似化合物との比較
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Lacks the butyl groups, making it less hydrophobic.
5-Chloro-2,3-dihydro-1H-inden-1-ol: Contains a chlorine atom instead of butyl groups, altering its reactivity and biological activity.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Contains methoxy groups and a methylene group, significantly changing its chemical properties.
Uniqueness
The presence of two butyl groups at positions 5 and 7 in 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol makes it more hydrophobic compared to its analogs. This hydrophobicity can influence its solubility, reactivity, and interaction with biological molecules, making it a unique compound for various applications.
特性
CAS番号 |
923977-20-2 |
|---|---|
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC名 |
5,7-dibutyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H26O/c1-3-5-7-13-11-14(8-6-4-2)17-15(12-13)9-10-16(17)18/h11-12,16,18H,3-10H2,1-2H3 |
InChIキー |
GDDVNRBWHQWHCE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C(CC2)O)C(=C1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


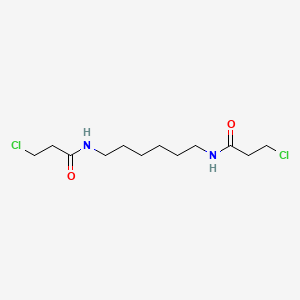

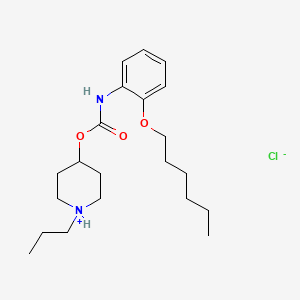

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
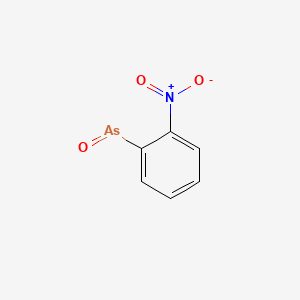
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
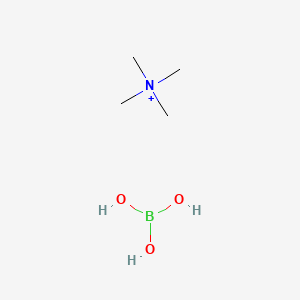
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
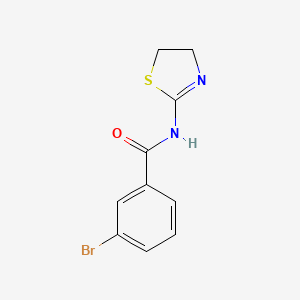

![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
